molecular formula C20H23N3O2S2 B11288761 3-benzyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-benzyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11288761
M. Wt: 401.5 g/mol
InChI Key: WORDHHZWMISCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, a benzyl group, and a piperidine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-BENZYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BENZYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities. The presence of the benzyl and piperidine groups, along with the thienopyrimidine core, makes this compound a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

3-benzyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H23N3O2S2/c24-17(22-10-5-2-6-11-22)14-27-20-21-16-9-12-26-18(16)19(25)23(20)13-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

WORDHHZWMISCGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

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